molecular formula C21H23N5O B12244185 3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

Cat. No.: B12244185
M. Wt: 361.4 g/mol
InChI Key: MHSUYEWLRJUTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the pyrrolopyrrolidine core, and finally, the attachment of the pyridazine ring. Each step requires specific reagents and conditions, such as:

    Oxazole Formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrrolopyrrolidine Core Formation: This is achieved through a series of condensation and cyclization reactions.

    Pyridazine Attachment: The final step involves coupling the pyridazine ring to the existing structure using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 5-methyl-1,2-oxazole.

    Pyrrolopyrrolidine Derivatives: Compounds with a similar pyrrolopyrrolidine core.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as 3,6-diphenylpyridazine.

Uniqueness

What sets 3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine apart is its unique combination of these three heterocyclic systems. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

5-methyl-3-[[5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C21H23N5O/c1-15-9-19(24-27-15)14-25-10-17-12-26(13-18(17)11-25)21-8-7-20(22-23-21)16-5-3-2-4-6-16/h2-9,17-18H,10-14H2,1H3

InChI Key

MHSUYEWLRJUTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.